1,3,7-Trimethyluric Acid-d3
Overview
Description
Mechanism of Action
Target of Action
1,3,7-Trimethyluric Acid-d3, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid . It is a minor metabolite of caffeine in humans . The primary targets of this compound are the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .
Mode of Action
The compound interacts with its targets, the cytochrome P450 (CYP) isoforms, to metabolize caffeine into 1,3,7-trimethyluric acid . This interaction results in changes in the caffeine metabolism process, leading to the production of 1,3,7-trimethyluric acid as a metabolite .
Biochemical Pathways
The biochemical pathway affected by this compound is the caffeine metabolism pathway . The downstream effects of this pathway involve the production of various metabolites, including 1,3,7-trimethyluric acid .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to its role as a metabolite of caffeine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the metabolic activity of the CYP enzymes . These enzymes play a crucial role in determining the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as an antioxidant . It has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes .
Biochemical Analysis
Biochemical Properties
The role of 1,3,7-Trimethyluric Acid-d3 in biochemical reactions is primarily as a metabolite of caffeine. It interacts with enzymes such as CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4, which are responsible for metabolizing caffeine into this compound . The nature of these interactions involves the enzymatic breakdown of caffeine, a process that occurs in the liver.
Metabolic Pathways
This compound is involved in the metabolic pathway of caffeine. The enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 metabolize caffeine into this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyluric Acid-d3 involves the introduction of deuterium atoms into the parent compound, 1,3,7-Trimethyluric Acid. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: The compound can be synthesized by starting with deuterated precursors and following a series of chemical reactions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,3,7-Trimethyluric Acid-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of caffeine metabolism and related compounds.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of caffeine metabolism in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for caffeine consumption and metabolism.
Industry: Utilized in the development of pharmaceuticals and as a stable isotope-labeled compound for various research purposes
Comparison with Similar Compounds
1,3,7-Trimethyluric Acid-d3 can be compared with other similar compounds, such as:
1,3,7-Trimethyluric Acid: The non-deuterated form of the compound, which shares similar chemical properties but lacks the deuterium atoms.
Caffeine: A structurally related compound that is metabolized into 1,3,7-Trimethyluric Acid in the body.
Theobromine: Another purine alkaloid with similar metabolic pathways but different physiological effects
The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for tracing and studying metabolic processes with high precision .
Properties
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849545 | |
Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188297-95-2 | |
Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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